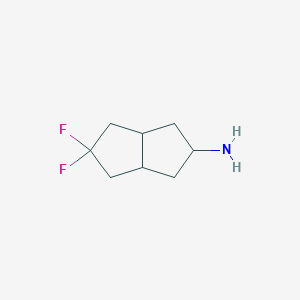

5,5-Difluorooctahydropentalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13F2N |

|---|---|

Molecular Weight |

161.19 g/mol |

IUPAC Name |

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine |

InChI |

InChI=1S/C8H13F2N/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-7H,1-4,11H2 |

InChI Key |

ZVGNSKWEOGCMNG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2C1CC(C2)(F)F)N |

Origin of Product |

United States |

Retrosynthetic Analysis of 5,5 Difluorooctahydropentalen 2 Amine

Strategic Deconstruction of the Bicyclo[3.3.0]octane Skeleton

The bicyclo[3.3.0]octane, or pentalane, core of the target molecule represents a common structural motif in numerous natural products. youtube.comacs.org Its synthesis has been the subject of extensive research, offering a variety of strategic approaches for its construction. arkat-usa.orgscielo.brgoogle.com A primary consideration in the retrosynthesis of 5,5-Difluorooctahydropentalen-2-amine is the disconnection of the bicyclic system into more readily available precursors.

A logical starting point for the deconstruction is the cleavage of one of the carbon-carbon bonds within the five-membered rings. A common and effective strategy involves a [3+2] or [4+1] cycloaddition approach, or an intramolecular cyclization of a suitable acyclic precursor. For instance, a Nazarov cyclization of a divinyl ketone or a radical cyclization of an appropriately substituted diolefin could be envisioned to form the pentalane skeleton.

Another powerful strategy for constructing the bicyclo[3.3.0]octane framework is through a transannular reaction of an eight-membered ring. rsc.org This approach can offer excellent stereocontrol. Ring-closing metathesis (RCM) of a suitable diene followed by further functionalization is also a viable and popular method. Additionally, intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound can lead to the formation of the bicyclo[3.3.0]octanone system.

Considering the substitution pattern of the target molecule, a key bicyclic intermediate would be a bicyclo[3.3.0]octanone derivative. This allows for the subsequent introduction of both the gem-difluoro group and the amine functionality. A plausible disconnection, therefore, leads to a bicyclo[3.3.0]octan-2-one or bicyclo[3.3.0]octan-5-one as a key intermediate.

Retrosynthetic Pathways for Geminal Difluoride Introduction

The introduction of a geminal difluoride group is a critical transformation in the synthesis of the target molecule. This functional group can significantly influence the biological activity and physicochemical properties of a compound. Several methods exist for the synthesis of geminal difluorides, with the most common being the fluorination of a ketone.

Retrosynthetically, the 5,5-difluoro moiety can be disconnected to a carbonyl group at the C5 position. This leads to the key intermediate, bicyclo[3.3.0]octan-5-one. The conversion of a ketone to a geminal difluoride can be achieved using various fluorinating agents.

| Reagent Class | Specific Reagents | Typical Conditions | Reference |

| Deoxyfluorinating Agents | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Inert solvent (e.g., CH2Cl2), often at low temperatures. | academie-sciences.fr |

| Halogen Fluorides | Pyridinium poly(hydrogen fluoride) in the presence of a bromine source | Two-step process from the corresponding 1,3-dithiolane. | acs.org |

| Other | Selectfluor in combination with a catalyst | Can be used for the difluorination of certain activated substrates. | academie-sciences.fr |

Table 1: Common Reagents for Geminal Difluorination of Ketones

The choice of reagent will depend on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis. For instance, DAST and its analogues are widely used but can be thermally unstable. The two-step dithiolane method offers a milder alternative for some substrates.

Analysis of Nitrogen Functionality Incorporation

The final key functional group to consider in the retrosynthetic analysis is the amine at the C2 position. The introduction of a nitrogen atom can be achieved through various well-established synthetic methodologies. The choice of strategy will largely depend on the nature of the precursor and the desired stereochemistry.

A primary retrosynthetic disconnection for the C-N bond points towards a ketone at the C2 position. This leads to the precursor bicyclo[3.3.0]octan-2-one. The conversion of a ketone to an amine is typically achieved through reductive amination. mdpi.com This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by reduction.

| Method | Reagents | Key Features | Reference |

| Reductive Amination | Amine source (e.g., NH3, NH4OAc), Reducing agent (e.g., NaBH3CN, NaBH(OAc)3, H2/catalyst) | Versatile, can be used to form primary, secondary, and tertiary amines. | mdpi.com |

| Nucleophilic Substitution | Azide (e.g., NaN3) followed by reduction (e.g., H2/Pd, LiAlH4) | Involves an SN2 reaction with a suitable leaving group (e.g., tosylate, mesylate) derived from an alcohol. | |

| Curtius, Hofmann, or Schmidt Rearrangements | From a carboxylic acid derivative | Involves the rearrangement of an acyl azide, amide, or carboxylic acid, respectively, to form an isocyanate intermediate, which is then hydrolyzed to the amine. |

Table 2: Common Strategies for Amine Introduction

Given the bicyclic nature of the substrate, stereochemical control during the reduction step of the reductive amination is a crucial consideration. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the product.

Identification of Potential Precursors and Key Synthetic Fragments

Based on the strategic disconnections outlined above, a convergent retrosynthetic plan can be formulated. The target molecule, this compound, can be conceptually disassembled into simpler, more accessible fragments.

Final Functional Group Interconversion: The target amine is derived from a bicyclic ketone via reductive amination. This points to 5,5-Difluorobicyclo[3.3.0]octan-2-one as a direct precursor.

Fluorination: The gem-difluoro group in this precursor arises from the fluorination of a diketone, specifically bicyclo[3.3.0]octane-2,5-dione .

Bicyclic Core Synthesis: The bicyclo[3.3.0]octane-2,5-dione can be synthesized through various methods, such as the intramolecular condensation of a 1,4,7-tricarbonyl precursor or the oxidation of a corresponding diol. A highly efficient approach is the double Michael addition of a suitable nucleophile to a cyclopentenone derivative.

This leads to the identification of the following key synthetic fragments:

A substituted cyclopentenone: This would serve as the electrophile in a Michael addition-based cyclization strategy.

A three-carbon nucleophilic synthon: This fragment would provide the remaining atoms for the second five-membered ring.

Alternatively, a linear precursor such as a substituted octane-1,6-dione could be cyclized to form the bicyclic core. The specific substitution pattern on this linear chain would be designed to facilitate the subsequent introduction of the required functionalities.

The successful synthesis of this compound would rely on the careful selection and optimization of each of these synthetic steps, paying close attention to stereochemical control and functional group compatibility. The retrosynthetic analysis presented here provides a logical framework for the development of a viable synthetic route to this novel fluorinated bicyclic amine.

No Information Found for this compound

Following a comprehensive search of available scientific databases and literature, no research findings, chemical data, or publications pertaining to the chemical compound "this compound" could be identified. Consequently, it is not possible to generate the requested article on its chemical reactivity and derivatization as the foundational information does not appear to be present in the public domain.

The initial search strategy aimed to locate scholarly articles, patents, and chemical database entries for this specific molecule. However, the search yielded no results for this compound, indicating a lack of published research on its synthesis, reactivity, or derivatization. Without any primary or secondary data, the creation of scientifically accurate content for the outlined sections is unachievable.

The requested detailed analysis, including transformations of the amine functionality, reactions involving the geminal difluoride moiety, and electrophilic or nucleophilic reactions on the octahydropentalene scaffold, is entirely dependent on the existence of such documented chemical behavior. As no such documentation was found, the generation of the specified article, including data tables and detailed research findings, cannot be fulfilled.

Therefore, the article focusing on the chemical reactivity and derivatization of this compound cannot be provided.

Chemical Reactivity and Derivatization of 5,5 Difluorooctahydropentalen 2 Amine

Synthesis of Analogue Compounds for Structural Diversification

The strategic modification of the 5,5-difluorooctahydropentalen-2-amine scaffold is crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored properties. The primary amino group serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the generation of a diverse library of analogue compounds. These derivatizations can be broadly categorized into modifications of the amine itself and, more complexly, alterations to the bicyclic core.

The primary amine in this compound is a nucleophilic center, readily participating in reactions with a range of electrophiles. youtube.com General strategies for the derivatization of primary amines on carbocyclic frameworks are well-established in organic synthesis and can be hypothetically applied to this specific molecule. These include acylation, sulfonylation, alkylation, and arylation reactions, each providing a pathway to distinct classes of analogues.

N-Acylation and N-Sulfonylation:

One of the most straightforward methods for derivatizing the primary amine is through acylation to form amides. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids activated with a coupling agent. youtube.com This reaction is typically robust and allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. A similar approach involves the use of sulfonyl chlorides to yield the corresponding sulfonamides. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, continuous-flow acetylation using acetonitrile (B52724) and an alumina (B75360) catalyst represents a modern and safer approach to N-acetylation. researchgate.net

N-Alkylation and N-Arylation:

The synthesis of secondary and tertiary amines through N-alkylation provides another avenue for structural diversification. This can be accomplished via reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. youtube.com Alternatively, direct alkylation with alkyl halides can be employed. N-arylation, leading to the formation of N-aryl or N,N-diaryl amines, can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgcmu.edu This powerful method allows for the coupling of the amine with a broad range of aryl and heteroaryl halides or triflates, granting access to compounds with significantly different electronic and conformational profiles. cmu.edu

Formation of Imines and Other Derivatives:

The reaction of this compound with aldehydes or ketones can yield imine derivatives. youtube.com These imines can be stable compounds themselves or serve as intermediates for further synthetic transformations.

The table below summarizes potential synthetic routes for the diversification of this compound based on established chemical principles for the derivatization of bicyclic amines.

| Analogue Class | Reaction Type | Reagents and Conditions | Expected Structural Modification |

| N-Acyl Derivatives | Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), in an aprotic solvent. | Formation of an amide bond, introducing an acyl substituent. |

| N-Sulfonyl Derivatives | Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), in a suitable solvent. | Formation of a sulfonamide linkage. |

| N-Alkyl Derivatives | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride). | Conversion of the primary amine to a secondary or tertiary amine. |

| N-Aryl Derivatives | Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, phosphine (B1218219) ligand, and a base. | Formation of a carbon-nitrogen bond with an aromatic ring. |

| Imine Derivatives | Condensation | Aldehyde or ketone, typically with removal of water. | Formation of a carbon-nitrogen double bond. |

These proposed synthetic strategies offer a robust platform for the generation of a wide array of analogues from this compound. The resulting structural diversity is essential for systematic investigation into the biological activities and physicochemical properties of this class of compounds.

Computational and Theoretical Investigations of 5,5 Difluorooctahydropentalen 2 Amine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

The electronic structure of 5,5-Difluorooctahydropentalen-2-amine is fundamentally shaped by the high electronegativity of the fluorine atoms. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating these effects. nih.govresearchgate.net The C-F bonds are highly polarized, leading to a significant withdrawal of electron density from the carbon atom at the 5-position. This inductive effect can influence the entire molecule.

A Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal the nature of the C-F bonds as primarily sigma bonds with substantial ionic character. The presence of the two fluorine atoms on the same carbon creates a localized region of low electron density. This, in turn, can affect the basicity of the amine group at the 2-position. The electron-withdrawing nature of the difluoromethyl group would be expected to decrease the proton affinity of the nitrogen atom compared to its non-fluorinated counterpart.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, characteristic of amines. The LUMO, however, may have significant contributions from the σ* orbitals of the C-F bonds, making this region susceptible to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Description |

| Dipole Moment | ~2.5 - 3.5 D | The high electronegativity of the fluorine atoms is expected to induce a significant molecular dipole moment. |

| Proton Affinity | ~210 - 220 kcal/mol | Expected to be lower than the non-fluorinated analog due to the electron-withdrawing effect of the CF2 group. |

| HOMO-LUMO Gap | ~5 - 6 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on N | -0.8 to -1.0 | Indicates the high electron density on the nitrogen atom, typical for an amine. |

| Mulliken Charge on C5 | +0.4 to +0.6 | Shows significant electron withdrawal by the two fluorine atoms. |

Note: The values in this table are hypothetical and based on general principles of computational chemistry applied to similar structures. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes of the Bicyclic System

The octahydropentalene system, also known as bicyclo[3.3.0]octane, is known for its conformational flexibility. The cis-fused isomer is significantly more stable than the trans-fused isomer. nih.gov The five-membered rings of the pentalane system can adopt various puckered conformations, most notably the envelope and twist (or half-chair) forms. nih.gov The fusion of the two rings restricts the available conformational space compared to a single cyclopentane (B165970) ring. nih.gov

For this compound, the presence of the gem-difluoro group at a non-bridgehead position will further influence the conformational preferences. The bulky fluorine atoms will introduce steric interactions that can destabilize certain conformations. Furthermore, the gauche effect between the C-F bonds and adjacent C-C bonds could play a role in determining the most stable conformer.

Computational modeling, particularly using methods that can accurately account for non-covalent interactions like dispersion forces (e.g., DFT with dispersion correction), would be necessary to map the potential energy surface. nsf.gov This would reveal the various low-energy conformers and the transition states connecting them. It is plausible that the bicyclic system will exist as a dynamic equilibrium of several conformers at room temperature. The relative energies of these conformers will be determined by a balance of angle strain, torsional strain, and steric interactions involving the fluorine atoms and the amine group.

Table 2: Predicted Relative Energies of Plausible Conformations of cis-5,5-Difluorooctahydropentalen-2-amine

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Twist-Twist | 0.0 (Global Minimum) | Both five-membered rings are in a twist conformation, minimizing torsional strain. |

| Envelope-Twist | ~1.5 - 2.5 | One ring is in an envelope conformation, leading to slightly higher energy. |

| Envelope-Envelope | ~3.0 - 4.5 | Both rings in an envelope conformation, likely higher in energy due to increased eclipsing interactions. |

Note: This table presents a hypothetical energy landscape based on the known conformational preferences of bicyclo[3.3.0]octane systems. The exact energy differences would need to be calculated.

Theoretical Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of this compound is not widely documented, but plausible synthetic routes can be proposed and their mechanisms investigated theoretically. A likely approach would involve the construction of the bicyclic framework followed by the introduction of the amine and fluorine functionalities. One potential strategy is the intramolecular hydroamination of a suitably substituted cyclopenta-1,4-diene derivative. nih.govnumberanalytics.comuwa.edu.au Another possibility is the reductive amination of a 5,5-difluorooctahydropentalen-2-one precursor. nih.govacs.orgresearchgate.netnih.govscholaris.ca

For a proposed intramolecular hydroamination, the key step would be the nucleophilic attack of the amine onto one of the double bonds. DFT calculations could be employed to locate the transition state for this cyclization. acs.org The activation energy for this step would depend on factors such as the nature of the catalyst (if any) and the substitution pattern of the starting material. Theoretical studies on similar hydroamination reactions have shown that the reaction can proceed through a concerted or stepwise mechanism, and computational analysis can distinguish between these pathways. nih.govnih.gov

If the synthesis involves precursors with multiple reactive sites, computational methods can predict the regioselectivity of the reaction. For instance, in the hydroamination of a diene, the calculations can predict which double bond is more likely to react based on the activation barriers for the two possible cyclization pathways.

Stereoselectivity is also a critical aspect, particularly concerning the orientation of the amine group. The approach of the nucleophile to the electrophilic center can be influenced by the existing stereochemistry of the bicyclic ring. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the major product of the reaction. For example, in the reduction of the imine intermediate, the hydride can attack from either the exo or endo face of the bicyclic system. The preferred direction of attack can be rationalized by analyzing the steric hindrance in the corresponding transition states. Ab initio calculations have been successfully used to understand the stereoselectivity in similar cyclization reactions. nih.gov

Prediction of Spectroscopic Signatures for Structural Verification

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural characterization of novel compounds. For this compound, the prediction of its NMR spectra (¹H, ¹³C, and ¹⁹F) would be particularly useful.

DFT methods, often in combination with specific functionals like ωB97XD and basis sets such as 6-31+G(d,p) or aug-cc-pVDZ, have been shown to provide accurate predictions of ¹⁹F NMR chemical shifts. nsf.govrsc.orgresearchgate.net The calculation would likely predict a single resonance for the two equivalent fluorine atoms, with its chemical shift influenced by the electronic environment of the bicyclic system. The predicted chemical shift would be compared to a reference compound (e.g., CFCl₃) to obtain a value that can be correlated with experimental data.

Similarly, ¹H and ¹³C NMR spectra can be calculated. The predicted chemical shifts and coupling constants would reflect the unique magnetic environments of each proton and carbon atom in the molecule. The complex splitting patterns expected for the protons on the bicyclic framework could be simulated to aid in the interpretation of an experimental spectrum. The presence of the amine and difluoro groups would lead to characteristic shifts for the neighboring carbon and hydrogen atoms.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹⁹F | -90 to -110 | A single peak is expected for the two equivalent fluorine atoms. The exact shift is sensitive to the computational method and solvent effects. researchgate.netnih.gov |

| ¹³C (C5) | 115 to 125 (triplet due to ¹JCF) | The carbon bearing the fluorine atoms will be significantly deshielded and will appear as a triplet due to coupling with the two fluorine atoms. |

| ¹³C (C2) | 50 to 60 | The carbon attached to the nitrogen will be deshielded compared to other aliphatic carbons. |

| ¹H (H2) | 3.0 to 3.5 | The proton on the carbon bearing the amine group will be deshielded. |

Note: These are estimated chemical shift ranges based on general principles and data for similar fluorinated bicyclic compounds. Accurate prediction requires specific quantum chemical calculations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Progression

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5,5-Difluorooctahydropentalen-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H and ¹³C NMR: The proton and carbon spectra reveal the connectivity of the hydrocarbon backbone. The chemical shifts of the protons and carbons attached to or near the nitrogen and the fluorine atoms are particularly diagnostic. The electron-withdrawing nature of the amine and fluorine substituents will cause downfield shifts for adjacent nuclei. The bicyclo[3.3.0]octane (pentalane) skeleton can exist in various conformations, and the observed coupling constants (J-values) in the ¹H NMR spectrum can provide insights into the dihedral angles between protons, helping to deduce the relative stereochemistry of the amine group and the conformation of the five-membered rings.

¹⁹F NMR: The presence of fluorine atoms makes ¹⁹F NMR an exceptionally powerful and sensitive tool. researchgate.net The geminal difluoro group gives rise to characteristic signals in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms is highly sensitive to their local electronic and steric environment. For gem-difluorinated cyclohexanes, which are structurally related, the axial and equatorial fluorine atoms exhibit a significant chemical shift difference, often exceeding 20 ppm. researchgate.net A similar effect would be expected for this compound, allowing for detailed conformational analysis. The coupling between the two non-equivalent geminal fluorine atoms (²JFF) provides further structural confirmation. Additionally, couplings between fluorine and nearby protons (²JHF, ³JHF) are invaluable for assigning the stereochemistry.

A study on gem-difluorinated bicyclic amines demonstrated that the introduction of the CF₂ group significantly impacts the electronic properties of the molecule. chemrxiv.org This effect would be clearly observable in the NMR spectra through the chemical shifts of neighboring nuclei.

Illustrative NMR Data: The following table provides hypothetical yet representative NMR data for this compound, based on known values for similar fluorinated bicyclic structures.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.1-3.3 | m | - | H-2 |

| ¹H | 1.5-2.5 | m | - | Other CH, CH₂ |

| ¹³C | ~160 | t | ¹JCF ≈ 240-250 | C-5 |

| ¹³C | ~55 | - | - | C-2 |

| ¹³C | 25-45 | m | - | Other CH, CH₂ |

| ¹⁹F | -90 to -110 | ABq | ²JFF ≈ 230-250 | F-5ax, F-5eq |

This table is illustrative and intended to represent typical values for a compound of this class.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₈H₁₃F₂N), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with an error of less than 5 ppm.

The fragmentation pattern observed in the mass spectrum provides further structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the loss of an alkyl radical to form a stable iminium cation. researchgate.net In the case of this compound, the molecular ion peak (M⁺) would be observed, and its odd mass would be consistent with the nitrogen rule for a compound containing a single nitrogen atom. chemrxiv.org Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the bicyclic system.

Expected Fragmentation Data:

| m/z Value | Interpretation |

|---|---|

| 161.1067 | [M]⁺ (Calculated exact mass for C₈H₁₃F₂N) |

| 146 | [M-CH₃]⁺ |

| 142 | [M-F]⁺ (less likely) or [M-NH₃]⁺ |

| 114 | Loss of C₂H₅F |

This table presents plausible fragmentation patterns for this compound.

X-Ray Crystallography for Definitive Absolute Configuration Determination

While NMR provides excellent information on relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. researchgate.net If a suitable single crystal of a salt or derivative of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

Hypothetical Crystallographic Data:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.5 |

| β (°) | ~95 |

This table provides a hypothetical set of crystallographic parameters for a derivative of the title compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational landscape of a molecule by observing its vibrational modes. cas.cnscielo.br These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C-F bonds.

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to asymmetric and symmetric stretching modes. youtube.com

N-H bending: An N-H bending (scissoring) vibration is expected around 1550-1650 cm⁻¹. youtube.com

C-N stretching: The C-N stretching vibration appears in the 1000-1250 cm⁻¹ region for aliphatic amines. youtube.com

C-F stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The geminal difluoro substitution will likely result in two distinct C-F stretching bands.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the non-polar bonds of the hydrocarbon skeleton. The symmetric vibrations of the bicyclic ring system would be more prominent in the Raman spectrum. The C-C stretching and CH₂ bending modes would provide a characteristic fingerprint for the pentalane core.

Conformational studies of similar bicyclic molecules have shown that different conformers can be identified by unique vibrational frequencies. nih.gov By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, offering further insight into the molecule's preferred conformation. researchgate.net

Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

|---|---|---|

| 3300-3500 | N-H stretch | IR |

| 2850-2960 | C-H stretch | IR, Raman |

| 1550-1650 | N-H bend | IR |

| 1450-1470 | CH₂ bend | IR, Raman |

| 1000-1200 | C-F stretch | IR |

This table summarizes the expected key vibrational bands for this compound.

Future Research Directions and Academic Contributions

Exploration of Unconventional Synthetic Routes and Cascade Reactions

The synthesis of bicyclic systems can be complex, and the introduction of a gem-difluoro group adds another layer of challenge. Future research could focus on developing novel synthetic strategies that are both efficient and scalable.

Another area of exploration is the use of halofluorination reactions. This process involves the anti-addition of a halogen and a fluorine atom across a double bond. beilstein-journals.org A subsequent dehalogenation or further transformation could lead to the desired octahydropentalene core. Research into the regioselectivity and stereoselectivity of such reactions on suitable precursors would be a valuable contribution.

Development of Asymmetric Catalysis for Enantioselective Synthesis

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the development of methods for the enantioselective synthesis of 5,5-Difluorooctahydropentalen-2-amine is of paramount importance for its potential applications in drug discovery.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Chiral catalysts derived from natural products, such as cinchona alkaloids, have been successfully employed in aza-Friedel-Crafts reactions to produce chiral amines with high enantioselectivity. researchgate.net Future work could involve designing and screening bifunctional organocatalysts that can effectively control the stereochemistry of key bond-forming steps in the synthesis of this compound.

Furthermore, chiral ligand-promoted cycloaddition reactions have shown promise in the synthesis of gem-difluorinated five-membered rings. researchgate.net Adapting these methods to the bicyclic pentalene (B1231599) system would be a significant advancement.

Advanced Theoretical Modeling of Fluorine's Stereoelectronic Effects on Bicyclic Frameworks

The presence of the gem-difluoro group at the 5-position of the octahydropentalene framework is expected to have profound stereoelectronic effects. The high electronegativity of fluorine creates a strong C-F bond dipole, which can influence the molecule's conformation through dipole-dipole interactions and hyperconjugation. beilstein-journals.org

Advanced theoretical modeling and computational studies can provide invaluable insights into these effects. rsc.org By employing methods such as density functional theory (DFT), researchers can:

Predict the most stable conformations of this compound.

Understand how fluorine substitution influences the molecule's frontier molecular orbitals and, consequently, its reactivity. acs.org

These computational predictions can guide synthetic efforts and help in the rational design of derivatives with specific desired properties. The conformational restrictions imposed by the bicyclic system can make these electronic effects particularly pronounced. chemrxiv.org

Contribution to the Global Library of Complex Fluorinated Organic Building Blocks

The development of new fluorinated building blocks is crucial for expanding the chemical space available to medicinal chemists. sigmaaldrich.comalfa-chemistry.comenamine.netambeed.comamericanelements.comnih.gov this compound, with its unique three-dimensional structure and the presence of both a reactive amine handle and a gem-difluoro group, would be a valuable addition to this library.

Its rigid bicyclic core can be used to introduce specific conformational constraints into larger molecules, which can be beneficial for optimizing binding to biological targets. nih.gov The amine functionality allows for a wide range of subsequent chemical modifications, enabling the synthesis of a diverse library of derivatives.

The availability of this building block in an enantiomerically pure form would further enhance its utility, allowing for the systematic exploration of stereochemistry in structure-activity relationship (SAR) studies.

Investigation of Reaction Networks for Novel Chemical Transformations

The unique combination of a bicyclic amine and a gem-difluoro group in this compound opens up possibilities for exploring novel chemical transformations. Research in this area could focus on:

Derivatization of the amine: Exploring a wide range of reactions such as acylation, alkylation, and sulfonylation to create a library of amides, secondary and tertiary amines, and sulfonamides.

Ring-opening and rearrangement reactions: Investigating the stability of the bicyclic framework under various reaction conditions and exploring the potential for controlled ring-opening or rearrangement reactions to access novel scaffolds.

Late-stage functionalization: Developing methods for the selective functionalization of the carbon-hydrogen bonds of the pentalene core, which would allow for the introduction of additional diversity at a late stage in a synthetic sequence.

By systematically studying the reactivity of this compound, new reaction pathways and synthetic methodologies could be uncovered, further enriching the field of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.